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Compound of Interest

Compound Name:
5-Ethyl-2,4-dimethylaniline

hydrochloride

Cat. No.: B594346 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-
2,4-dimethylaniline hydrochloride, a key intermediate in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in the field of drug

development and materials science, offering a detailed look at its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the

experimental protocols for acquiring such data and visualizes the analytical workflow.

Spectroscopic Data Summary
While a complete, experimentally verified dataset for 5-Ethyl-2,4-dimethylaniline
hydrochloride is not readily available in public databases, the following tables summarize the

predicted and expected spectroscopic data based on the analysis of structurally similar

compounds, such as substituted anilines and their hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the ethyl group protons, and the methyl group protons. The presence of the

hydrochloride salt will cause a downfield shift of the amine proton and adjacent aromatic

protons due to the electron-withdrawing effect of the ammonium group (-NH3+).
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic CH 6.8 - 7.5 Multiplet 2H

-NH3+ 7.0 - 9.0 (broad) Singlet 3H

-CH2- (Ethyl) 2.5 - 2.8 Quartet 2H

-CH3 (Ethyl) 1.1 - 1.4 Triplet 3H

-CH3 (Aromatic) 2.1 - 2.4 Singlet 6H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the aromatic

carbons and the aliphatic carbons of the ethyl and methyl substituents. The carbons attached

to the nitrogen and the alkyl groups will have characteristic chemical shifts.

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-N 140 - 150

Aromatic C-H 115 - 135

Aromatic C-Alkyl 125 - 140

-CH2- (Ethyl) 20 - 30

-CH3 (Ethyl) 10 - 20

-CH3 (Aromatic) 15 - 25

Infrared (IR) Spectroscopy
The IR spectrum of 5-Ethyl-2,4-dimethylaniline hydrochloride will exhibit characteristic

absorption bands corresponding to the vibrations of its functional groups. The formation of the

anilinium ion (-NH3+) is a key feature that distinguishes its spectrum from that of the free base.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (-NH3+) 2800 - 3200 Strong, Broad

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 2970 Medium to Strong

N-H Bend (-NH3+) 1500 - 1600 Medium to Strong

Aromatic C=C Stretch 1450 - 1600 Medium to Strong

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry of 5-Ethyl-2,4-dimethylaniline hydrochloride will provide information

about its molecular weight and fragmentation pattern. The molecular ion peak (M+)

corresponding to the free base (5-Ethyl-2,4-dimethylaniline) is expected to be observed, as the

hydrochloride salt will likely dissociate in the ion source.

Fragment Predicted m/z Interpretation

[C10H15N]+• 149.12 Molecular ion of the free base

[M - CH3]+ 134.10 Loss of a methyl group

[M - C2H5]+ 120.08 Loss of an ethyl group

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic

compounds like 5-Ethyl-2,4-dimethylaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethyl-2,4-dimethylaniline
hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice
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of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH3+

protons.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover the expected range of chemical shifts (typically 0-12 ppm).

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet

peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as

an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5-Ethyl-2,4-dimethylaniline hydrochloride with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical

scanning range is 4000-400 cm⁻¹.
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample solution into the ion source.

In ESI, the sample is nebulized and ionized to form gaseous ions.

In EI, the sample is vaporized and then bombarded with a high-energy electron beam.

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. Identify the

molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the

compound.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.
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Caption: Logical pathway for structure elucidation from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Ethyl-2,4-dimethylaniline
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594346#5-ethyl-2-4-dimethylaniline-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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